"synthesis and characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene"
"synthesis and characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene"
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene
Introduction
1,1,2-Trichloro-3,3,3-trifluoropropene, with the chemical formula C₃Cl₃F₃, is a halogenated alkene of interest in synthetic chemistry. Its structure, featuring a trifluoromethyl group and a trichlorinated double bond, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a discussion of the analytical techniques used for its characterization. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Properties
The fundamental physicochemical properties of 1,1,2-Trichloro-3,3,3-trifluoropropene are summarized in the table below. These properties are essential for its handling, purification, and use in further chemical reactions.
| Property | Value |
| CAS Number | 431-52-7 |
| Molecular Formula | C₃Cl₃F₃ |
| Molecular Weight | 199.39 g/mol |
| Boiling Point | 88 °C |
| Melting Point | -114 °C |
| Density | 1.617 g/cm³ |
| Refractive Index | 1.406 |
| Flash Point | 1.2 °C |
Data sourced from[1].
Synthesis Pathway and Experimental Protocol
A plausible precursor for this synthesis is 1,1,2,2-tetrachloro-3,3,3-trifluoropropane. The dehydrochlorination of this precursor would yield the desired alkene.
Proposed Synthesis: Dehydrochlorination of 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane
The proposed reaction involves treating 1,1,2,2-tetrachloro-3,3,3-trifluoropropane with a strong base, such as potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol.
Caption: Proposed synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene.
Generalized Experimental Protocol
The following is a generalized procedure for the dehydrochlorination reaction. Researchers should perform their own optimizations and safety assessments.
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Reaction Setup: A solution of potassium hydroxide (1.1 molar equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
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Addition of Reactant: 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane (1.0 molar equivalent) is added dropwise to the stirred ethanolic KOH solution at room temperature.
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Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as Gas Chromatography (GC).
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Workup: Upon completion, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.
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Extraction: The filtrate is then poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined.
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Purification: The combined organic phase is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure 1,1,2-Trichloro-3,3,3-trifluoropropene.
Caption: Generalized workflow for synthesis and purification.
Characterization
Detailed spectroscopic data for 1,1,2-Trichloro-3,3,3-trifluoropropene are not widely published. However, based on its molecular structure, the expected outcomes from standard characterization techniques can be predicted.
| Technique | Expected Observations |
| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to an sp² carbon. |
| ¹³C NMR | Three signals are expected: two for the sp² carbons of the double bond and one for the sp³ carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet due to C-F coupling. The vinylic carbons will also exhibit coupling to the fluorine atoms. |
| Mass Spec. (EI) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl isotopes) with a characteristic isotopic pattern due to the three chlorine atoms. Common fragments would correspond to the loss of Cl (M-35) and CF₃ (M-69). |
| Infrared (IR) | Characteristic absorption bands are expected for the C=C stretching vibration (approx. 1600-1650 cm⁻¹), C-F stretching vibrations (approx. 1100-1300 cm⁻¹), and C-Cl stretching vibrations (approx. 600-800 cm⁻¹). |
Safety and Handling
1,1,2-Trichloro-3,3,3-trifluoropropene is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is listed as an irritant[1]. All experimental work should be conducted following standard laboratory safety procedures.
Conclusion
This technical guide provides a summary of the known properties of 1,1,2-Trichloro-3,3,3-trifluoropropene and outlines a plausible and detailed approach to its synthesis and characterization. The proposed dehydrochlorination route offers a standard and reliable method for accessing this fluorinated alkene. The predicted characterization data serves as a benchmark for researchers working with this compound. As with any chemical synthesis, appropriate safety measures and experimental optimization are paramount for successful and safe execution.
